Ofloxacin

Pharmacokinetics Oral Bioavailability AUC

Select Ofloxacin for its racemic composition, delivering the active S-enantiomer (levofloxacin) while offering an economical, USP-monographed API for reference standards and generic development. Its fivefold greater oral AUC versus ciprofloxacin simplifies oral solid dosage form design, and its superior Gram-positive potency over norfloxacin makes it ideal for mixed-infection models. Lacking CYP1A2-mediated drug interactions, ofloxacin ensures cleaner pharmacokinetic profiles in research protocols.

Molecular Formula C18H20FN3O4
Molecular Weight 361.4 g/mol
CAS No. 83380-47-6
Cat. No. B7728980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOfloxacin
CAS83380-47-6
Molecular FormulaC18H20FN3O4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
InChIKeyGSDSWSVVBLHKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9.
1.44e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ofloxacin (CAS 83380-47-6) Procurement Baseline: A Racemic Fluoroquinolone with Established Pharmacopoeial Standards


Ofloxacin is a synthetic fluoroquinolone antibacterial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication [1]. It is supplied as a racemic mixture of (R)- and (S)-enantiomers [2]. The compound is officially monographed in major pharmacopoeias, including the United States Pharmacopeia (USP), which specifies an assay range of 98.5% to 101.5% (calculated on the dried basis) for the active pharmaceutical ingredient .

Why Ofloxacin (CAS 83380-47-6) Cannot Be Directly Substituted for Levofloxacin, Ciprofloxacin, or Norfloxacin in Research and Industrial Settings


Ofloxacin is a racemic mixture whose antibacterial activity is predominantly derived from its (S)-enantiomer (levofloxacin), which exhibits 8- to 125-fold greater potency than the (R)-enantiomer [1]. This chiral composition fundamentally distinguishes ofloxacin from single-enantiomer levofloxacin in potency and dosing requirements. Furthermore, ofloxacin demonstrates a distinct pharmacokinetic profile compared to ciprofloxacin, including a fivefold greater oral area under the curve (AUC) at equivalent doses, and a different elimination pathway that minimizes drug interactions with methylxanthines [2]. Compared to norfloxacin, ofloxacin exhibits greater intrinsic activity against Gram-positive organisms, a critical consideration in mixed-flora infections [3]. These differences render simple molar substitution invalid for research protocols, formulation development, or clinical procurement decisions.

Quantitative Differentiation of Ofloxacin (CAS 83380-47-6) Against Key Comparators: A Procurement Evidence Guide


Oral Bioavailability Advantage: Fivefold Greater AUC Compared to Ciprofloxacin

Ofloxacin exhibits significantly higher oral bioavailability than ciprofloxacin, a key differentiator in procurement for oral formulation development. A direct comparative review established that at similar oral doses, ofloxacin yields a fivefold greater area under the curve (AUC) [1]. This is attributed to more complete absorption, higher peak serum concentrations, and a longer terminal elimination half-life [1].

Pharmacokinetics Oral Bioavailability AUC

Peak Serum Concentration Advantage: 81% Higher Cmax vs. Oral Ciprofloxacin

In a randomized, double-blind, crossover clinical trial comparing oral formulations, ofloxacin (400 mg) achieved a mean peak serum concentration (Cmax) of 4.44 mg/L, which was 81% higher than the 2.45 mg/L achieved by ciprofloxacin (500 mg) [1]. This quantitative difference directly translates to improved pharmacodynamic parameters for concentration-dependent killing.

Pharmacokinetics Cmax Oral Absorption

Gram-Positive Activity Edge: Lower MIC90 vs. Norfloxacin Against Staphylococcus epidermidis

While ofloxacin and norfloxacin share a similar spectrum, ofloxacin demonstrates quantifiably greater intrinsic activity against certain Gram-positive organisms. In a study of urinary tract pathogens, the MIC90 of ofloxacin against Staphylococcus epidermidis was 1.56 μg/mL, which is half the concentration required for norfloxacin (3.13 μg/mL) [1].

Antibacterial Activity Gram-Positive MIC90 Staphylococcus epidermidis

Favorable Drug Interaction Profile: No Significant Alteration of Methylxanthine Pharmacokinetics

A key differentiator in polypharmacy scenarios is ofloxacin's minimal interaction with the cytochrome P450 (CYP1A2) enzyme, unlike ciprofloxacin. Concomitant use of ciprofloxacin with theophylline or caffeine leads to decreased elimination and elevated serum concentrations of these methylxanthines, posing a clinical risk. In contrast, ofloxacin does not cause clinically significant alterations in the pharmacokinetics of either theophylline or caffeine [1].

Drug-Drug Interaction Theophylline Caffeine Metabolism

Targeted Application Scenarios for Ofloxacin (CAS 83380-47-6) Based on Evidence-Driven Differentiation


Oral Dosage Form Development Requiring High Bioavailability and Simplified Manufacturing

Ofloxacin's fivefold greater oral AUC compared to ciprofloxacin [1] and its higher Cmax [2] make it the preferred active pharmaceutical ingredient (API) for developing oral solid dosage forms (tablets, capsules) where high bioavailability and predictable systemic exposure are paramount. This pharmacokinetic advantage can translate to lower required doses, simplified formulation, and reduced cost of goods in large-scale production.

Research on Mixed Gram-Positive and Gram-Negative Infections, Particularly in Urology

For in vitro or in vivo research models involving mixed infections, ofloxacin offers a balanced spectrum with a demonstrable potency advantage over norfloxacin against key Gram-positive organisms like S. epidermidis (MIC90: 1.56 μg/mL vs. 3.13 μg/mL) [3]. This makes it a more suitable selection than norfloxacin for urinary tract infection (UTI) models where both Gram-positive and Gram-negative pathogens are implicated.

Polypharmacy Research or Clinical Settings Involving Methylxanthines (Theophylline, Caffeine)

In research protocols or therapeutic contexts where subjects or patients are concurrently administered theophylline or caffeine, ofloxacin is the rational choice over ciprofloxacin due to its lack of clinically significant drug-drug interaction via CYP1A2 inhibition [4]. This avoids confounding pharmacokinetic variables and enhances safety, a critical consideration for ethical study design and patient care.

Procurement of Cost-Effective Reference Standards and Impurity Profiling

Given its status as a well-characterized, off-patent racemate with established USP monographs , ofloxacin is a robust and economical choice for procuring reference standards for analytical method development (e.g., HPLC, LC-MS). The availability of fully characterized secondary reference standards with defined impurity profiles [5] supports rigorous quality control in generic pharmaceutical development and batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.